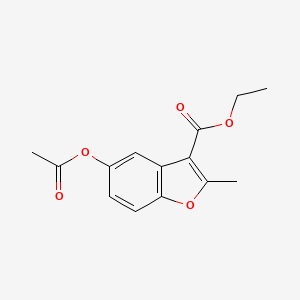

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features an ethyl ester group, an acetyloxy group, and a methyl group attached to a benzofuran core, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy group can be introduced by acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid.

Reduction: 5-(acetyloxy)-2-methyl-1-benzofuran-3-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

Industry: Used in the production of agrochemicals and as a building block in organic synthesis

Mécanisme D'action

The mechanism of action of Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyloxy group can act as a prodrug moiety, releasing active metabolites upon enzymatic hydrolysis. The benzofuran core can interact with various molecular targets, including proteins and nucleic acids, influencing cellular pathways .

Comparaison Avec Des Composés Similaires

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.

Methyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid: The free acid form, which may have different pharmacokinetic properties.

Uniqueness: this compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The ethyl ester group offers better solubility in organic solvents compared to the methyl ester, and the acetyloxy group provides a site for further functionalization .

Activité Biologique

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Benzofuran core : A fused benzene and furan ring system.

- Acetyloxy group : Enhances solubility and may influence biological activity.

- Carboxylate ester : Contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activities. For instance, studies have demonstrated that derivatives of benzofuran possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of benzofuran derivatives. This compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS). These effects are often associated with the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting tumor cell proliferation. For example, studies involving similar benzofuran compounds have reported their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Enzymes : The acetyloxy group may enhance binding affinity to specific enzymes or receptors, modulating their activity.

- Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways involved in inflammation and cancer progression, such as NF-κB and MAPK pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzofuran derivatives can influence oxidative stress levels within cells, contributing to their therapeutic effects.

Study on Antimicrobial Activity

A study conducted on various benzofuran derivatives, including this compound, revealed potent antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, supporting its potential as an antimicrobial agent .

Anti-inflammatory Research

In a controlled experiment using RAW264.7 macrophages, this compound was shown to significantly reduce the secretion of inflammatory mediators such as nitric oxide and prostaglandin E2 upon LPS stimulation. This reduction was linked to decreased expression levels of iNOS and COX-2, highlighting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | Bromine substitution | Enhanced antimicrobial activity |

| Methyl 5-hydroxy-6-chloro-2-methyl-1-benzofuran-3-carboxylate | Hydroxy group | Notable anti-inflammatory effects |

| Ethyl 5-(hydroxy)-2-methyl-1-benzofuran-3-carboxylate | Hydroxyl instead of acetyloxy | Moderate anticancer activity |

Propriétés

IUPAC Name |

ethyl 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-4-17-14(16)13-8(2)18-12-6-5-10(7-11(12)13)19-9(3)15/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQLZGZIWPSUHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.